4-Bromo-2,7-naphthyridin-1(2H)-one
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Overview
Description
4-Bromo-2,7-naphthyridin-1(2H)-one is a chemical compound with the molecular formula C8H6BrN3O It is a derivative of naphthyridine, a heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,7-naphthyridin-1(2H)-one typically involves the bromination of 2,7-naphthyridin-1(2H)-one. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,7-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2,7-naphthyridin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2,7-naphthyridin-1(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,7-Naphthyridin-1-amine, 4-bromo-: A related compound with similar structural features but different functional groups.
4-Chloro-2,7-naphthyridin-1(2H)-one: Another halogenated derivative with chlorine instead of bromine.
2,7-Naphthyridin-1(2H)-one: The parent compound without any halogen substitution.
Uniqueness
4-Bromo-2,7-naphthyridin-1(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-bromo-2H-2,7-naphthyridin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-4-11-8(12)6-3-10-2-1-5(6)7/h1-4H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEISHLTGGIGRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CNC2=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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